3-(hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide
CAS No.: 951625-83-5
Cat. No.: VC5760328
Molecular Formula: C9H13NO3S
Molecular Weight: 215.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951625-83-5 |
|---|---|
| Molecular Formula | C9H13NO3S |
| Molecular Weight | 215.27 |
| IUPAC Name | 3-(hydroxymethyl)-N,N-dimethylbenzenesulfonamide |
| Standard InChI | InChI=1S/C9H13NO3S/c1-10(2)14(12,13)9-5-3-4-8(6-9)7-11/h3-6,11H,7H2,1-2H3 |
| Standard InChI Key | VJVFASBMKPZPPQ-UHFFFAOYSA-N |
| SMILES | CN(C)S(=O)(=O)C1=CC=CC(=C1)CO |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s IUPAC name, 3-(hydroxymethyl)-N,N-dimethylbenzenesulfonamide, reflects its substitution pattern: a benzene ring with a sulfonamide group at position 1, a hydroxymethyl group at position 3, and dimethylamine substituents on the sulfonamide nitrogen . Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃NO₃S |
| Molecular Weight | 215.27 g/mol |
| SMILES | CN(C)S(=O)(=O)C1=CC=CC(=C1)CO |
| InChI Key | VJVFASBMKPZPPQ-UHFFFAOYSA-N |
| PubChem CID | 43558757 |
| CAS Registry | 951625-83-5 |
The hydroxymethyl group (-CH₂OH) introduces polarity, enhancing solubility in polar solvents, while the dimethylsulfonamide moiety contributes to steric and electronic effects critical for molecular interactions .
Synthesis and Industrial Production
General Sulfonamide Synthesis
The patent US20030236437A1 outlines a high-yield method for synthesizing sulfonamides via reaction of anilines with sulfonating agents (e.g., sulfonyl chlorides) in the presence of catalysts like N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP) . For 3-(hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide, the proposed pathway involves:
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Sulfonation: Reacting 3-(hydroxymethyl)aniline with methanesulfonyl chloride.
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Dimethylation: Introducing dimethylamine to the sulfonamide intermediate.
Reaction conditions typically involve temperatures of 120–160°C for 3–7 hours, with catalytic DMF (0.001–0.05 equiv.) to suppress byproducts like bis-sulfonamides .
Optimization and Scalability
Industrial-scale production (e.g., by American Elements) employs:
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Solvents: Toluene or xylene for high-temperature stability .
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Purification: Aqueous workup and recrystallization to achieve >99% purity .
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Packaging: Bulk quantities in 25 kg pails or 1-ton super sacks under argon for hygroscopic materials .
Applications in Life Sciences
Antimicrobial Research
Sulfonamides are historically significant as antibiotics, and this compound’s structure aligns with derivatives showing Gram-positive bacterial inhibition. The hydroxymethyl group may enhance membrane permeability, while the sulfonamide moiety disrupts folate biosynthesis.
Material Science Applications
As a precursor for polymeric sulfonamides, it contributes to membranes with high proton conductivity for fuel cells . The hydroxymethyl group facilitates cross-linking in polymer matrices .
| Precautionary Code | Guidance |
|---|---|
| P261 | Avoid inhalation of dust. |
| P264 | Wash hands after handling. |
| P305+P351+P338 | Rinse eyes with water if exposed. |
Personal protective equipment (PPE) including gloves and goggles is mandatory during handling .
Comparative Analysis with Analogous Sulfonamides
Structural Modifications and Bioactivity
Compared to sulfamethoxazole (a classic sulfonamide antibiotic):
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3-(Hydroxymethyl) substitution: Increases hydrophilicity, potentially improving solubility and reducing renal toxicity.
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N,N-Dimethylation: Enhances metabolic stability by resisting oxidative dealkylation.
Industrial Relevance
Unlike simpler sulfonamides, this compound’s synthesis avoids costly palladium catalysts, relying on scalable thermal methods . American Elements offers it at $450–$600/kg in research quantities, competitive with niche sulfonamides .
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